Allylzinc bromide

Beschreibung

Significance of Organozinc Reagents in Modern Synthetic Methodologies

Organozinc reagents, a class of organometallic compounds containing a carbon-zinc bond, are pivotal in contemporary organic synthesis. acs.orgfishersci.ca Their significance stems from their ability to act as effective nucleophiles for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. fishersci.ca While perhaps not as reactive as their organolithium or Grignard counterparts, this moderate reactivity is often a distinct advantage, affording a higher degree of functional group tolerance. fishersci.carsc.org This means that molecules containing sensitive functional groups such as esters, ketones, and nitriles can undergo reactions with organozinc reagents without those groups being affected.

First prepared by Edward Frankland in 1848, organozinc reagents have experienced a resurgence in recent decades. uni-muenchen.de They are extensively used in a variety of synthetic transformations, including copper(I)-promoted reactions, palladium-catalyzed Negishi cross-coupling reactions, Michael additions, and electrophilic aminations. The development of highly activated zinc, known as Rieke® Zinc, has further expanded their utility by enabling the direct reaction of zinc metal with a wider range of organic halides, a process not feasible with conventional zinc. This has opened up avenues for the synthesis of a vast array of functionalized organozinc reagents. mdpi.com

Historical Context of Allylzinc Bromide Research and Development

The journey of this compound research began with the pioneering work of Gaudemar, who first reported the conversion of an allylic halide to its corresponding allylzinc reagent using zinc dust. rsc.org This discovery laid the groundwork for the development and application of this versatile reagent. A significant advancement in this area was made by Knochel, who introduced the use of lithium chloride (LiCl) to accelerate the formation of allylzinc reagents. rsc.org This addition not only sped up the reaction but also improved the solubility of the organozinc species and reduced the occurrence of undesired Wurtz-type dimerization. rsc.org

Further research has focused on expanding the scope of reactions involving this compound. For instance, M. Gaudemar demonstrated the addition of this compound to vinyl Grignard reagents. iupac.org The reagent's utility has been showcased in various named reactions, including Barbier-type and Reformatsky-type reactions, where it serves as a key nucleophile in the formation of homoallylic alcohols. rsc.orgacs.org The development of continuous flow systems for the reaction of allylzinc bromides with carbonyl compounds has also been a notable advancement, allowing for more efficient and scalable syntheses. acs.org

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its synthesis, properties, and applications in organic reactions. The primary objective is to present a detailed and scientifically accurate account of this reagent, structured around its fundamental characteristics and synthetic utility.

The scope of this outline is strictly limited to the following areas:

Synthesis of this compound: Detailing the common methods for its preparation.

Physical and Chemical Properties: Presenting key data on its molecular characteristics.

Structural and Bonding Characteristics: Discussing its covalent and ionic nature.

Reactions of this compound: Exploring its role in Barbier-type reactions, Reformatsky-type reactions, cross-coupling reactions, and conjugate addition reactions.

Stereoselectivity and Regioselectivity: Examining the stereochemical outcomes of its reactions.

Information regarding dosage, administration, safety profiles, and adverse effects is explicitly excluded. The content is based on authoritative and diverse scientific sources, avoiding information from specific commercial websites. The tone is professional and academic, with a focus on presenting detailed research findings and interactive data tables to enhance understanding.

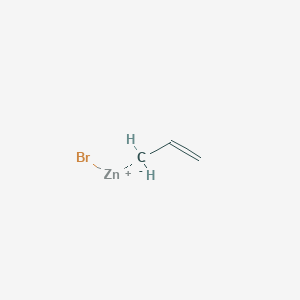

Structure

2D Structure

Eigenschaften

IUPAC Name |

bromozinc(1+);prop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.BrH.Zn/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZNQHOVHYLYHY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C=C.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies of Allylzinc Bromide

Direct Insertion of Zinc into Allyl Bromide

The most common method for preparing allylzinc bromide is the direct insertion of metallic zinc into the carbon-bromine bond of allyl bromide. acs.orguni-muenchen.de This reaction, often referred to as an oxidative addition, results in the formation of the organozinc halide.

Role of Commercial Zinc Dust and Activated Zinc in Organozinc Formation

The reactivity of zinc metal is a critical factor in the successful synthesis of organozinc reagents. Commercial zinc dust, while widely available, often has a surface coating of zinc oxide, which can impede its reactivity. oup.comindolysaght.com To overcome this, various activation methods are employed to clean the zinc surface and increase its surface area, thereby enhancing its reactivity towards organic halides. oup.comindolysaght.com

One of the most effective forms of activated zinc is "Rieke zinc," which is prepared by the reduction of a zinc salt with a potent reducing agent like lithium or potassium. oup.comrsc.org This process generates a highly dispersed, oxide-free form of zinc with a significantly larger surface area, making it much more reactive than commercial zinc dust. oup.com This enhanced reactivity allows for the preparation of organozinc compounds from organic halides that are typically unreactive with standard zinc dust. riekemetals.com

Table 1: Comparison of Zinc Sources for Organozinc Synthesis

| Zinc Source | Characteristics | Reactivity |

| Commercial Zinc Dust | Readily available, surface oxide layer. | Generally lower, requires activation. oup.comindolysaght.com |

| Activated Zinc (e.g., Rieke Zinc) | Highly dispersed, oxide-free, large surface area. | High, effective for less reactive halides. riekemetals.comoup.com |

Influence of Activators and Additives on this compound Generation

Several activators and additives can be used to promote the formation of this compound from less reactive zinc sources or to improve reaction yields and rates.

Lithium Chloride (LiCl): The presence of lithium chloride has been shown to significantly accelerate the insertion of zinc into organic halides. thieme-connect.com It is believed that LiCl helps to break down oligomeric organozinc species, forming more reactive "ate" complexes. thieme-connect.com This method has proven effective for preparing a range of organozinc reagents, including those derived from allylic chlorides. acs.org For instance, the addition of LiCl facilitates the synthesis of cyclohexenylzinc chloride from cyclohexenyl chloride and zinc dust in tetrahydrofuran (B95107) (THF), achieving an 84% yield. acs.org

Aluminum Chloride (AlCl₃): Aluminum chloride can act as a promoter for the generation of allylzinc species from allyl bromide and unactivated zinc powder. nii.ac.jp A catalytic amount of AlCl₃ in dry THF has been found to be effective in promoting the Grignard-type allylation of aldehydes, indicating the successful formation of the allylzinc reagent. nii.ac.jp

Trimethylsilyl Chloride (TMSCl): In certain solvents like diethyl ether, activation of zinc dust with chlorotrimethylsilane (B32843) prior to the addition of allyl bromide is necessary for the reaction to proceed. thieme-connect.de

Iodine: A catalytic amount of iodine is a crucial activator for the direct insertion of zinc metal into alkyl bromides. organic-chemistry.org Iodine is thought to facilitate the reaction by converting the alkyl bromides into more reactive alkyl iodides in situ. organic-chemistry.org

Solvent Effects in this compound Formation

The choice of solvent plays a significant role in the synthesis of this compound.

Tetrahydrofuran (THF): Anhydrous THF is a commonly used solvent for the preparation of this compound. acs.orgthieme-connect.de It is a polar aprotic solvent that effectively solvates the organozinc species formed. The preparation of this compound from allyl bromide and cut zinc foil in anhydrous THF proceeds in excellent yield (>90%). thieme-connect.de

Aqueous Media: Interestingly, the formation of allylzinc reagents and subsequent allylation reactions can also be carried out in aqueous media. rsc.orgscispace.com The reaction is often performed in situ, where the allylmetal complex is formed from the corresponding allylic halide and zinc powder in the presence of the carbonyl compound. scispace.com While varying proportions of water are tolerated and can even promote the reaction, the solubility of organic reactants can be a limiting factor. rsc.orgscispace.com The addition of a miscible organic co-solvent like THF can increase the solubility and improve the yield of the desired product. rsc.org The rate of alkaline solvolysis of allyl bromide has been observed to increase with increasing solvent polarity in ethanol-water and methanol-water mixtures. wgtn.ac.nz

Alternative Preparation Routes to Allylzinc Species

Besides the direct insertion of zinc, other methods have been developed to generate allylzinc species, offering alternative pathways that can be advantageous in certain synthetic contexts.

Boron-to-Zinc Exchange Processes

A facile method for preparing allylzinc species involves a boron-to-zinc exchange reaction. rsc.orgrsc.orgresearchgate.net In this process, an allylboronate reacts with a zinc amide to generate the corresponding allylzinc amide. rsc.orgresearchgate.net This transmetalation occurs smoothly and has been successfully employed in catalytic allylation reactions. researchgate.netresearchgate.net The amide ligand on the zinc center is crucial for the formation of the reactive allylzinc species. researchgate.net This method is particularly useful as it allows for the catalytic use of zinc amide for the allylation of various electrophiles. tcichemicals.com

Table 2: Key Features of Boron-to-Zinc Exchange for Allylzinc Species Formation

| Feature | Description |

| Reactants | Allylboronate and Zinc Amide. rsc.orgresearchgate.net |

| Product | Allylzinc Amide. rsc.orgresearchgate.net |

| Mechanism | Boron-to-Zinc Exchange (Transmetalation). rsc.orgresearchgate.net |

| Advantages | Mild conditions, catalytic process. researchgate.nettcichemicals.com |

Electrochemical Methods for Zinc Activation and Organozinc Formation

Electrochemical methods provide another avenue for the synthesis of organozinc reagents. researchgate.net This technique can be used to generate highly reactive zinc with a wire-like nano-architecture from an aqueous solution of zinc chloride. rsc.org This electrochemically generated zinc can then react with allyl bromide to form this compound in situ for subsequent reactions, such as the allylation of aldehydes. rsc.org The process involves the use of a sacrificial zinc anode, and the reactivity of the system can be influenced by factors such as pH and the addition of organic co-solvents. rsc.org

Reductive Transmetallation Approaches for Allylzinc Reagents

Reductive transmetallation serves as a significant pathway for the generation of allylzinc reagents. This method involves the transfer of an organic group from a more electropositive metal to zinc. A notable approach employs a titanocene (B72419) catalyst to mediate the reductive transmetallation, enabling the formation of organozinc reagents from functionalized substrates without compromising functional group compatibility. researchgate.net In this process, allyl zinc reagents can be generated in situ and subsequently used in reactions with carbonyl compounds. researchgate.net

Another strategy involves the use of Lewis acids to promote the formation of allylzinc species. For instance, among various Lewis acids like ZnCl₂, BF₃, and TiCl₄, aluminum chloride (AlCl₃) has been identified as an effective promoter for the reaction between allyl bromide and unactivated zinc powder in tetrahydrofuran (THF). researchgate.net A catalytic amount of AlCl₃ facilitates the generation of the allylzinc species, which can then effectively allylate a range of carbonyl compounds, including aldehydes and ketones, to produce homoallylic alcohols in good to excellent yields. researchgate.net This method tolerates various functional groups such as esters, acetals, and even aromatic nitro and halide groups. researchgate.net

Transmetallation can also be a key step following the formation of other organometallic intermediates. For example, zinc enolates can be prepared via transmetallation from lithium enolates (generated using reagents like lithium diisopropylamide, LDA) with zinc chloride (ZnCl₂). nih.gov This strategy has been used to create functionalized zinc reagents that subsequently react with other substrates. nih.gov Similarly, tandem reaction sequences can involve the in situ generation of this compound, which then participates in a transmetallation/reductive elimination process with a nickel complex during Negishi cross-coupling reactions. rsc.org

Continuous Flow Synthesis of this compound

The efficiency and yield of this compound synthesis in continuous flow are highly dependent on the careful optimization of several key parameters, including temperature, flow rate, residence time, and reagent concentration. Research has shown that controlling these variables is crucial for achieving complete conversion of the starting allyl halide and maximizing the concentration of the desired organozinc product. rsc.orgnih.gov

The temperature of the zinc column is a critical factor. Studies often maintain the column at a moderately elevated temperature, for example, 40°C, to facilitate the reaction between the allyl bromide and the metallic zinc. rsc.orgnih.gov Subsequent reaction steps, such as carboxylation using CO₂, may require a different optimized temperature, such as 35°C in a reactor coil. rsc.orgresearchgate.net

Flow rate, which directly influences the residence time (the duration the reagent stream spends in the reactor), is another vital parameter. Slower flow rates lead to longer residence times. For the formation of this compound, residence times can range from a few minutes to longer periods depending on the specific setup and substrate. acs.orgrsc.org For instance, in one study, complete conversion of organic halides was achieved with residence times of 1.5 to 14.0 minutes. acs.org In another, optimizing a carboxylation reaction of preformed this compound led to the selection of a 1.0 mL/min flow rate. rsc.orgnih.gov The concentration of the allyl bromide solution is also optimized, with values around 0.66 M in THF being commonly used. rsc.orgnih.gov

The table below summarizes optimized conditions from a study on the zinc-mediated carboxylation of allylic halides in a flow system. rsc.orgnih.gov

| Parameter | Optimized Value | Purpose | Citation |

| Zinc Column Temperature | 40 °C | This compound formation | rsc.orgnih.gov |

| Reactor Coil Temperature | 35 °C | Subsequent carboxylation reaction | rsc.orgnih.gov |

| Flow Rate | 1.0 mL/min | Optimized for carboxylation step | rsc.orgnih.gov |

| Residence Time (t_R) | 3–12 min | Time in Zn(0) column for reagent formation | rsc.org |

| Allyl Bromide Concentration | 0.66 M | Initial substrate concentration | rsc.orgnih.gov |

| CO₂ Pressure | 6.0 bar | For carboxylation reaction | rsc.org |

| Back Pressure | 3.0-4.0 bar | To maintain system pressure and improve gas solubility | rsc.org |

This data represents a specific optimized protocol for a telescoped carboxylation reaction and may vary for other applications.

The successful continuous flow synthesis of this compound relies on specialized reactor designs that facilitate the heterogeneous reaction between a liquid-phase substrate and solid-phase zinc. A common and effective setup involves a packed-bed reactor, which is typically a glass column packed with granular or powdered metallic zinc. nih.govrsc.orgresearchgate.net This column is often enclosed in a heating jacket to maintain a consistent and optimized temperature, which is monitored by a thermocouple. nih.gov Prior to use, the zinc metal is typically activated to ensure high reactivity. researchgate.net

For reactions involving gaseous reagents, such as the carboxylation of this compound with carbon dioxide (CO₂), more sophisticated reactor designs are employed to ensure efficient gas-liquid mixing. A tube-in-tube reactor is a prime example of such a design. researchgate.netrsc.orgresearchgate.net This reactor consists of an inner tube made of a gas-permeable material (like Teflon AF-2400) through which the gas (e.g., CO₂) flows, and an outer tube through which the liquid stream of the freshly generated this compound passes. researchgate.netresearchgate.net This setup allows for the continuous diffusion of the gas into the liquid phase, creating a homogeneous solution and significantly improving reaction efficiency compared to bubbling gas through a batch reactor. rsc.orgresearchgate.net The entire system is operated under controlled pressure using a back-pressure regulator to maintain the integrity of the flow and enhance the solubility of the gaseous reactant. researchgate.netresearchgate.net

The table below outlines typical components of a flow reactor setup for organozinc generation and subsequent reaction.

| Component | Description | Function | Citation |

| Packed-Bed Reactor | A glass column packed with metallic zinc (granular or turnings). | Primary reactor for the formation of the organozinc reagent from an organic halide. | nih.govrsc.orgresearchgate.net |

| Heating Jacket | Surrounds the packed-bed reactor. | Provides precise temperature control for the zinc column. | nih.gov |

| Tube-in-Tube Reactor | Consists of a gas-permeable inner tube within a larger outer tube. | Enables efficient introduction of gaseous reagents (e.g., CO₂) into the liquid flow stream. | researchgate.netrsc.orgresearchgate.net |

| Back-Pressure Regulator | A device placed at the end of the flow path. | Maintains a set internal pressure throughout the system, improving reaction control and gas solubility. | researchgate.net |

| Pumps | Syringe or HPLC pumps. | To deliver the liquid reagents at a precise and constant flow rate. | researchgate.net |

A key driver for adopting continuous flow synthesis for this compound is the enhanced scalability and process reliability compared to traditional batch methods. asynt.comucd.ie Flow chemistry provides a straightforward path from laboratory-scale synthesis to pilot- and industrial-scale production. acs.orgresearchgate.net Scalability in flow can often be achieved by either "scaling-up" (increasing the size of the reactor) or "numbering-up" (running multiple reactors in parallel), a strategy that is easier to implement than scaling batch reactors. ucd.ie

The continuous nature of flow processes ensures high process reliability and product consistency. asynt.com Once the optimal conditions are established, the system can operate for extended periods, delivering a product of uniform quality, which is a significant advantage over the batch-to-batch variability often seen in conventional synthesis. asynt.com The improved safety profile, resulting from the small reaction volumes at any given time, also contributes to the reliability of the process, especially when handling reactive intermediates like organozinc compounds. nih.gov

The transition from lab to pilot scale has been successfully demonstrated for organozinc synthesis. Laboratory setups preparing milliliters of solution per hour can be scaled to pilot plants with throughputs of several liters per hour. acs.orgresearchgate.net For example, a laboratory process for organozinc reagents was successfully transferred to a pilot-scale setup capable of a liquid throughput of up to 18 L/h, achieving high yields of up to 98%. acs.org Another system was designed with a potential throughput of 3-5 L/h. researchgate.net This demonstrates the significant potential for producing large quantities of this compound and other organozinc reagents on demand for industrial applications.

| Scale | Throughput | Yield | Citation |

| Laboratory Scale | ~30 mL/h | 82-92% (Organozinc) | nih.govresearchgate.net |

| Laboratory Scale | 0.8 g/h to 5.6 g/h (Negishi Coupling Product) | 93% | ucd.ie |

| Pilot Scale | up to 3-5 L/h | Up to 92% (Coupling Products) | researchgate.net |

| Pilot Scale | up to 18 L/h | Up to 98% (Organozinc) | acs.org |

Reaction Mechanisms and Reactivity Profiles of Allylzinc Bromide

Fundamental Reaction Pathways

Allylzinc bromide is a versatile reagent that engages in several fundamental reaction pathways, primarily driven by the nucleophilic character of the allyl group. Its reactions are often characterized by the in situ formation of the organozinc species, which then reacts with a suitable electrophile.

One of the most common and synthetically valuable reactions of this compound is its nucleophilic addition to carbonyl compounds and imines, a process often conducted under Barbier-type conditions. rsc.orgwikipedia.org In a Barbier reaction, the organometallic reagent is generated in the presence of the electrophile. wikipedia.org This approach is particularly advantageous as it circumvents the need to pre-form and isolate the often unstable organozinc compound. wikipedia.org

The reaction is initiated by the oxidative addition of metallic zinc to allyl bromide, forming this compound. rsc.org This species then attacks the electrophilic carbon of a carbonyl group (aldehydes and ketones) or an imine, leading to the formation of a carbon-carbon bond. rsc.orgnih.gov The resulting intermediate, a zinc alkoxide or a zinc amide derivative, is subsequently hydrolyzed to yield the corresponding homoallylic alcohol or amine. rsc.org The Barbier-type allylation is known for its operational simplicity and the use of relatively inexpensive and less water-sensitive metals like zinc. wikipedia.orgucl.ac.uk In many instances, these reactions can even be carried out in aqueous media. rsc.orgucl.ac.uk

The general mechanism for the Barbier-type allylation of an aldehyde is as follows:

Formation of this compound: Zn + CH₂=CHCH₂Br → CH₂=CHCH₂ZnBr

Nucleophilic Addition: R-CHO + CH₂=CHCH₂ZnBr → R-CH(OZnBr)CH₂CH=CH₂

Hydrolysis: R-CH(OZnBr)CH₂CH=CH₂ + H₂O → R-CH(OH)CH₂CH=CH₂ + Zn(OH)Br

This process is applicable to a wide range of aldehydes and ketones, including both aromatic and aliphatic substrates. rsc.org

The precise mechanism of the addition of this compound to carbonyls and imines, specifically whether it proceeds through a concerted or a stepwise pathway, has been a subject of study. A concerted mechanism involves a single transition state where bond-breaking and bond-forming occur simultaneously. echemi.comstackexchange.com In contrast, a stepwise mechanism involves the formation of one or more intermediates. echemi.comstackexchange.com

For this compound reactions, a cyclic, six-membered chair-like transition state is often proposed, which would be indicative of a concerted process. organic-chemistry.org In this model, the zinc atom coordinates with the carbonyl oxygen, and the allylic group is delivered to the carbonyl carbon through a pericyclic-like transition state. organic-chemistry.org This model is often invoked to explain the stereochemical outcomes of these reactions.

However, the possibility of a stepwise mechanism, potentially involving single-electron transfer (SET) processes, cannot be entirely ruled out, especially given the nature of organometallic reactions. A stepwise pathway would involve the initial transfer of an electron from the organozinc reagent to the electrophile, forming a radical ion pair intermediate, which then collapses to form the product.

Theoretical studies comparing the reactivity of this compound with other organometallic reagents, such as Grignard reagents, have been conducted to shed light on these mechanistic questions. researchgate.net The distinction between a concerted and a stepwise mechanism can be subtle and may depend on the specific substrates, reaction conditions, and the presence of additives. Mechanistic investigations often employ techniques like kinetic isotope effects and computational modeling to differentiate between these pathways. diva-portal.org While a concerted, cyclic transition state is a widely accepted model for many this compound additions, the potential for stepwise pathways in certain cases remains an area of active investigation.

Nucleophilic Addition Reactions (e.g., Barbier-type Allylation)

Regioselectivity in this compound Mediated Transformations

Allylic organometallic reagents like this compound can, in principle, react at two positions: the α-carbon (the carbon bearing the metal) and the γ-carbon (the terminal carbon of the allyl system). This leads to the possibility of forming two different regioisomers. The control of this regioselectivity is a critical aspect of synthetic applications.

The regiochemical outcome of this compound reactions is influenced by a confluence of factors:

Substrate Structure: The structure of both the allylic zinc reagent and the electrophile plays a significant role. For instance, the presence of substituents on the allylic framework can sterically and electronically bias the reaction towards either α- or γ-attack. In the reaction of substituted allylzinc reagents with electrophiles, the more substituted and thermodynamically more stable product is often favored.

Ligands: The addition of ligands can dramatically alter the regioselectivity of the reaction. Ligands can coordinate to the zinc center, modifying the steric and electronic environment of the allylic reagent. For example, in palladium-catalyzed couplings, the choice of phosphine (B1218219) ligands can direct the reaction to favor either the linear (γ-addition) or branched (α-addition) product. organic-chemistry.orgdoi.org

Additives: Additives such as lithium chloride (LiCl) are known to have a profound effect on the reactivity and regioselectivity of organozinc reagents. nih.gov LiCl can break up zincate aggregates and form more reactive monomeric species, which can influence the reaction pathway and, consequently, the regiochemical outcome. nih.gov The presence of Lewis acids can also influence regioselectivity by coordinating to the electrophile and altering the transition state geometry.

Solvent: The solvent can influence the aggregation state of the organozinc reagent and the stability of the transition states, thereby affecting regioselectivity. For example, removing a coordinating solvent like THF has been shown to dramatically enhance the reactivity of this compound. diva-portal.org

The preference for α- or γ-addition in this compound reactions is a subject of detailed investigation. In many cases, especially with unsubstituted this compound, the reaction proceeds with allylic rearrangement, leading to the formation of the γ-addition product. This is often attributed to the greater thermodynamic stability of the resulting alkene.

However, α-addition products can be obtained under certain conditions. For example, in copper-catalyzed reactions of some substituted allylic halides with organozinc reagents, exclusive formation of the α-substitution product has been observed. In contrast, the uncatalyzed reaction often yields the γ-product.

The reaction of prenyl bromide with aldehydes in the presence of indium, a related metal, has been shown to result in exclusive γ-attack. orgsyn.org Similarly, the addition of cinnamylzinc bromide to [1.1.1]propellane results in the formation of only one regioisomer, indicating a complete allylic rearrangement and thus γ-addition. nih.govd-nb.info

The following table provides some examples of the regioselectivity observed in this compound reactions:

| Electrophile | Allyl Bromide Derivative | Catalyst/Additive | α:γ Ratio | Yield (%) | Reference |

| Benzaldehyde (B42025) | Crotyl bromide | None (aqueous media) | γ-product exclusively | - | rsc.org |

| 4-Chlorobenzaldehyde | Crotyl bromide | None (aqueous media) | γ-product exclusively | 85 | rsc.org |

| [1.1.1]Propellane | Cinnamylzinc bromide | LiCl | γ-product exclusively | 93 | nih.gov |

| [1.1.1]Propellane | Prenylzinc bromide | LiCl | γ-product exclusively | - | nih.gov |

| Azlactone | Isoprene | Pd(PPh₃)₂ / dppe | Prenylated (γ-addition) favored | 86 | doi.org |

| Azlactone | Isoprene | Pd(PᵗBu₃)₂ / PPhCy₂ | Reverse prenylated (α-addition) favored | 78 | doi.org |

Factors Influencing Regiochemical Outcome (e.g., Substrate Structure, Ligands, Additives)

Stereoselectivity and Diastereoselectivity in this compound Reactions

When this compound or the electrophile is chiral, or when new stereocenters are formed during the reaction, the control of stereoselectivity becomes paramount. This includes both enantioselectivity (the preferential formation of one enantiomer) and diastereoselectivity (the preferential formation of one diastereomer).

The addition of substituted allylic zinc reagents, such as crotylzinc bromide, to aldehydes can create two new stereocenters, leading to the formation of syn and anti diastereomers. The diastereoselectivity of these reactions is often explained by considering the geometry of the six-membered cyclic transition state. The relative orientation of the substituents on the aldehyde and the allylic reagent in the transition state determines the stereochemical outcome.

High levels of diastereoselectivity can be achieved by using chiral auxiliaries on the electrophile, such as a chiral imine. ua.espitt.edu For example, the addition of this compound to imines derived from (R)-phenylglycine amide proceeds with high diastereoselectivity, which is rationalized by a chelation-controlled transition state where the zinc atom is coordinated by two heteroatoms of the chiral auxiliary. organic-chemistry.org This rigidifies the transition state and directs the approach of the nucleophile from a specific face.

The use of chiral ligands in catalytic amounts can induce enantioselectivity in reactions of achiral this compound with achiral electrophiles. However, achieving high enantioselectivity in uncatalyzed additions of this compound is challenging.

The following table presents some examples of diastereoselective allylation reactions involving this compound:

| Electrophile | Allylic Reagent | Diastereomeric Ratio (syn:anti or other) | Yield (%) | Reference |

| Chiral α-alkoxy aldimine | Allylmagnesium bromide | High diastereoselectivity | - | nih.gov |

| N-tert-butylsulfinyl imines | Allyl bromide/Indium | 90:10 to >99:1 | 82-89 | orgsyn.org |

| Imines from (R)-phenylglycine amide | This compound | High diastereoselectivity | - | organic-chemistry.org |

| Benzaldehyde | Cyclic allylic bromide | 83:17 | 87 | ucl.ac.uk |

| Tolualdehyde | Cyclic allylic bromide | 89:11 | 85 | ucl.ac.uk |

Strategies for Stereocontrol in Carbon-Carbon Bond Formation

Achieving stereocontrol in reactions involving this compound is a critical aspect of its application in the synthesis of complex molecules. The stereochemical outcome of the addition of this compound to carbonyls and imines can be directed through several strategies, primarily revolving around substrate-induced control and reagent-based control.

In substrate-controlled reactions, the existing stereocenters in the electrophile, such as an aldehyde or imine, influence the facial selectivity of the incoming nucleophile. For instance, imines derived from chiral amino acids like (S)-valine methyl ester have been shown to react with this compound with high diastereoselectivity. This is attributed to the formation of a rigid chelated intermediate that directs the allyl group to one face of the C=N bond. Similarly, the addition of this compound to imines derived from (R)-phenylglycine amide proceeds with high diastereoselectivity, allowing for the synthesis of enantiomerically pure homoallylamines. acs.org

Reagent-based control involves modifying the this compound reagent itself, often by the addition of chiral ligands. Anionic bis-oxazoline ligands, for example, have been employed to induce high enantioselectivity in the allylation of cyclopropenone acetals. u-tokyo.ac.jp These ligands coordinate to the zinc center, creating a chiral environment that dictates the trajectory of the nucleophilic attack.

The choice of solvent can also play a role, as it can influence the aggregation state and reactivity of the organozinc reagent. u-tokyo.ac.jp Tetrahydrofuran (B95107) (THF) is a commonly used solvent as it effectively solvates the organozinc species. Furthermore, the geometry of the allylic zinc reagent, whether it exists as the γ-substituted (E/Z) or α-substituted isomer, can significantly impact the stereochemical outcome of the addition reaction.

It has been noted that in some cases, particularly with aromatic imines, the allylation reaction can be reversible. rsc.org This can lead to a decrease in diastereoselectivity over time as the initial kinetic product equilibrates to a more thermodynamically stable mixture. rsc.org

Chelation-Control Models and Their Applicability to Allylzinc Additions

Chelation control is a powerful model for predicting the stereochemical outcome of nucleophilic additions to carbonyl compounds and their derivatives that contain a coordinating Lewis basic group at the α- or β-position. uvic.ca This model posits that the metal cation of the nucleophilic reagent coordinates to both the carbonyl oxygen and the heteroatom of the nearby substituent, forming a rigid cyclic intermediate. This chelate formation locks the conformation of the substrate, leading to a highly selective attack of the nucleophile from the less sterically hindered face.

The applicability of chelation-control models to this compound additions is well-documented. For example, in the addition to α-alkoxy aldehydes and ketones, the zinc atom of this compound can chelate to both the carbonyl oxygen and the α-alkoxy group. This organization of the transition state directs the allylic nucleophile to deliver its attack with a high degree of facial selectivity.

However, the effectiveness of chelation control is not universal and depends on several factors. The nature of the chelating group, the solvent, and the specific organometallic reagent all play a role. While organozinc reagents often exhibit good chelation-controlled selectivity, other organometallic reagents like allylmagnesium bromide can show a lack of selectivity in similar systems. nih.gov This difference in reactivity highlights the nuanced interplay of factors that govern the reaction mechanism. In some instances, the use of this compound can even lead to a reversal of selectivity compared to what is predicted by non-chelating models like the Felkin-Ahn model, especially when a chelating group is present. thieme-connect.de

Diastereoselective Allylation of Imines and Related Substrates

The diastereoselective allylation of imines and their derivatives using this compound is a valuable transformation for the synthesis of chiral amines. The stereochemical outcome of these reactions is often dictated by the nature of the chiral auxiliary attached to the imine nitrogen or carbon.

One successful approach involves the use of imines derived from chiral amino alcohols or amino esters. For example, the addition of this compound to imines derived from (S)-valine methyl ester can provide homoallylic amines with high diastereomeric excess. rsc.org A proposed mechanism involves the formation of a six-membered chair-like transition state where the zinc atom is chelated by the nitrogen and the ester carbonyl oxygen, directing the allyl group to one face of the imine. uniovi.es

Similarly, imines derived from (R)-phenylglycine amide have been shown to undergo highly diastereoselective addition of this compound. acs.org The resulting adducts can be converted to enantiomerically pure homoallylamines.

N-sulfinyl imines are another important class of substrates for diastereoselective allylation. The sulfinyl group acts as a powerful chiral auxiliary. The addition of this compound to N-tert-butylsulfinyl imines often proceeds through a chelated transition state involving the nitrogen and the sulfinyl oxygen, leading to high levels of stereocontrol. uniovi.es

It is important to note that while allylzinc reagents are effective, other allylmetal reagents can exhibit different reactivity and selectivity profiles. For instance, in some systems, allylzinc reagents have been reported to give low yields and poor diastereoselectivity, whereas reagents like allyl-9-BBN provide excellent selectivity. pitt.edu The choice of the allylmetal reagent is therefore a critical parameter in designing a stereoselective imine allylation.

Transition State Analysis of this compound Reactions

Elucidation of Transition State Geometries and Energetics

Computational studies have been instrumental in elucidating the transition state structures and energetics of reactions involving this compound. For the addition of this compound to carbonyls and imines, a cyclic, chair-like six-membered transition state is often proposed. uniovi.es In this model, the zinc atom coordinates to the heteroatom (oxygen or nitrogen) of the electrophile, and the allylic group is delivered to the electrophilic carbon.

Theoretical calculations, including multi-configuration spin-coupled (MC-SC) methods, have been employed to analyze the chemical nature of these transition states. researchgate.netresearchgate.net These studies help to understand the differences in reactivity between various organometallic reagents, such as this compound and allyl Grignard reagents. researchgate.net

For the allylation of cyclopropenone acetals, computational analysis has identified half-chair transition structures. u-tokyo.ac.jp The flexibility of these transition states has been suggested as a reason for the erosion of selectivity observed in some reactions. u-tokyo.ac.jp The relative energies of different possible transition state geometries, which are influenced by steric and electronic factors, ultimately determine the stereochemical outcome of the reaction.

Influence of Ligands and Solvation on Transition State Structures and Stereoselectivity

The presence of ligands and the nature of the solvent can significantly impact the geometry and energetics of the transition state in this compound reactions, thereby influencing stereoselectivity.

Ligand Effects: Chiral ligands can coordinate to the zinc center, creating a defined chiral environment around the reactive site. This is a key strategy for achieving enantioselective transformations. For instance, the use of anionic bis-oxazoline ligands in the allylation of cyclopropenone acetals has been shown to lead to high enantioselectivity. u-tokyo.ac.jp The ligand's steric bulk and electronic properties dictate the preferred transition state geometry, favoring the formation of one enantiomer over the other.

Solvation Effects: The solvent plays a crucial role in stabilizing the organozinc reagent and the transition state. libretexts.orgchemrxiv.org Ethereal solvents like tetrahydrofuran (THF) are commonly used because they can coordinate to the zinc atom, influencing its Lewis acidity and the aggregation state of the reagent. u-tokyo.ac.jp Computational studies have shown that while solvation does not drastically alter the basic half-chair conformation of the transition state in some systems, it can lead to the elongation of forming bonds. u-tokyo.ac.jp The polarity of the solvent can also affect the rate and selectivity of reactions, particularly those proceeding through polar transition states. chemrxiv.org In some cases, the solvent can even participate in the transition state structure, further influencing the reaction pathway.

Comparative Reactivity with Other Allylmetal Reagents

This compound is one of several allylmetal reagents available to organic chemists, each with its own characteristic reactivity and selectivity profile. A comparison with other common allylating agents highlights the unique features of this compound.

| Reagent | Typical Reactivity | Selectivity | Functional Group Tolerance |

| This compound | Moderate | Good, often chelation-controlled | Good |

| Allylmagnesium halides | High | Often low, not always chelation-controlled nih.gov | Lower, can react with esters nih.gov |

| Allyllithium | High | Often low nih.gov | Lower |

| Allylboranes | Moderate | High, often substrate-controlled | High |

| Allyltin (B8295985) reagents | Low (requires activation) | High, often substrate-controlled | High |

| Allylindium reagents | Moderate | Good, can be used in aqueous media | Good |

Allylmagnesium Halides (Grignard Reagents): These are generally more reactive than this compound. nih.gov This high reactivity can sometimes lead to a lack of selectivity, including in chelation-controlled systems where this compound performs well. nih.gov Allylmagnesium reagents are also more basic and can cause enolization or react with other functional groups like esters. nih.gov

Allyllithium: Similar to Grignard reagents, allyllithium is highly reactive and often shows low stereoselectivity. nih.gov

Allylboranes: These reagents are less basic than this compound and are known for their high diastereoselectivity, which is often dictated by the substrate's stereochemistry (substrate control). thieme-connect.de They are particularly useful for additions to enolizable imines where more basic reagents might cause deprotonation. thieme-connect.de

Allyltin Reagents (Allylstannanes): Allylstannanes are generally less reactive than this compound and often require Lewis acid activation to react with carbonyls and imines. They are known for their high stereoselectivity and functional group tolerance.

Allylindium Reagents: These reagents have gained popularity due to their ability to be used in aqueous media, offering a "greener" alternative. They often provide good yields and diastereoselectivity in the allylation of carbonyls and imines. orgsyn.org

Advantages of Allylzinc Reagents (e.g., Stability, Functional Group Tolerance, Reduced Basicity)

Allylzinc reagents, including this compound, offer several distinct advantages over more traditional organometallic compounds like their lithium and magnesium counterparts. These benefits stem from the moderate electropositivity of zinc, which imparts a greater degree of covalency to the carbon-zinc bond.

Stability and Reduced Basicity: A primary advantage of allylzinc reagents is their enhanced stability and consequently, their reduced basicity compared to organolithium and Grignard reagents. rsc.orgresearchgate.netpitt.edu This reduced basicity minimizes side reactions such as enolization when reacting with carbonyl compounds. Unlike many highly reactive organometallics that are pyrophoric in air and react violently with water, this compound exhibits remarkable stability, even in aqueous solvents. lookchem.comresearchgate.net This stability allows for Barbier-type reactions to be conducted in water, reducing the need for stringent anhydrous conditions and simplifying reaction setups. lookchem.comresearchgate.netoup.com

Functional Group Tolerance: The moderated reactivity of organozinc compounds leads to excellent functional group tolerance, a key feature that allows for their use in the synthesis of complex, polyfunctional molecules. pitt.edumdpi.com They are compatible with a wide array of electrophilic functional groups, such as esters, ketones, and nitriles, which would readily react with more nucleophilic and basic organometallics. mdpi.com58.59.2 For instance, in the Reformatsky reaction, organozinc enolates are specifically used because they are less reactive than lithium enolates or Grignard reagents, which prevents undesired nucleophilic addition to ester functionalities present in the molecule. organic-chemistry.orgnih.gov This chemoselectivity obviates the need for extensive use of protecting groups, leading to more efficient and atom-economical synthetic routes. researchgate.net

The table below summarizes the key advantages of allylzinc reagents.

| Feature | Advantage of Allylzinc Reagents | Implication in Synthesis |

| Stability | Stable in some aqueous and protic media; not typically pyrophoric. lookchem.comresearchgate.net | Enables reactions in aqueous or mixed aqueous/organic solvents (Barbier-type); simplifies handling and setup compared to highly reactive reagents. |

| Reduced Basicity | Less prone to protonolysis and acting as a base. pitt.edu | Minimizes side reactions like deprotonation of acidic protons (e.g., α-protons of ketones), leading to cleaner reactions and higher yields of the desired addition product. |

| Functional Group Tolerance | Compatible with esters, amides, nitriles, and ketones. mdpi.com58.59.2 | Allows for the synthesis of complex molecules without the need for protecting sensitive functional groups, resulting in shorter and more efficient synthetic pathways. |

| Selectivity | Often provides higher chemo- and regioselectivity compared to more reactive counterparts. rsc.orgresearchgate.net | Enables targeted transformations on molecules with multiple reactive sites. |

Complementarity and Limitations Compared to Lithium, Magnesium, Indium, and Tin Counterparts

The utility of this compound is best understood when compared with other allylic organometallics. Each class of reagent has a unique reactivity profile, making them complementary tools for different synthetic challenges.

Comparison with Allyllithium and Allylmagnesium Reagents: Allyllithium and allylmagnesium (Grignard) reagents are characterized by their high reactivity and strong basicity due to the highly polar nature of the C-Li and C-Mg bonds. pitt.eduresearchgate.net This high reactivity can be advantageous for reactions with sterically hindered electrophiles but often leads to a lack of selectivity. tandfonline.com Allylmagnesium reagents react at rates approaching the diffusion limit with many carbonyl compounds, resulting in poor chemoselectivity between different carbonyl groups (e.g., aldehydes vs. esters) and often low diastereoselectivity. tandfonline.comcdnsciencepub.com

In contrast, this compound's lower reactivity allows for greater control. 58.59.2 For example, where an allylmagnesium reagent might react unselectively with a substrate containing both ketone and ester groups, this compound can selectively add to the more reactive ketone. organic-chemistry.orgtandfonline.com However, this reduced reactivity is also a limitation; allylzinc reagents may fail to react with less reactive electrophiles, such as highly hindered ketones or amides, where allylmagnesium reagents would be effective. tandfonline.com

Comparison with Allylindium Reagents: Allylindium reagents are even milder than their zinc counterparts and are particularly noted for their exceptional tolerance to water. oup.com While allylzinc reagents can be used in aqueous media, allylindium reagents often provide superior results in these conditions and can be used where allylzinc reagents fail. For example, in the presence of highly acid-labile functional groups, indium-mediated allylations can proceed smoothly, whereas the analogous reaction with zinc may lead to decomposition of the starting material. This makes allylindium reagents particularly suitable for syntheses involving sensitive substrates, such as carbohydrates. researchgate.net

Comparison with Allyltin Reagents: Allyltin (allylstannane) reagents are generally stable, isolable compounds that are significantly less reactive than allylzinc reagents. Their reaction with electrophiles typically requires activation by a Lewis acid. This lower intrinsic reactivity provides a different level of control and selectivity. A key distinction lies in their stereoselectivity; the addition of substituted allyltin reagents to aldehydes, particularly in the presence of Lewis acids like boron trifluoride etherate, often proceeds with high syn-diastereoselectivity, irrespective of the geometry of the allylic double bond (classified as Type II behavior). pitt.edu Allylzinc and allylmagnesium reagents, on the other hand, often show stereoselectivity that is dependent on the reagent geometry and reaction conditions (Type I behavior). pitt.edu Like allylzinc and allylindium, allyltin reagents can be used for Barbier-type reactions in aqueous media. oup.com The choice between zinc and tin can therefore be dictated by the desired stereochemical outcome and the specific activation method required.

The following table provides a comparative overview of allylic organometallic reagents.

| Reagent Type | General Reactivity | Basicity | Functional Group Tolerance | Common Reaction Conditions | Key Features/Limitations |

| Allyllithium (R-Li) | Very High | Very High | Low | Anhydrous ether/THF, low temp. | Highly reactive, strong base, can be difficult to prepare and handle. researchgate.net |

| Allylmagnesium (R-MgX) | High | High | Low-Moderate | Anhydrous ether/THF | Very reactive, often lacks chemoselectivity, can add to esters and amides. tandfonline.com |

| Allylzinc (R-ZnX) | Moderate | Moderate | High | THF, can be used in aqueous media (Barbier). rsc.orgpitt.eduoup.com | Good balance of reactivity and selectivity, tolerates many functional groups. pitt.edumdpi.com |

| Allylindium (R-InX₂) | Moderate-Low | Moderate-Low | Very High | THF, DMF, water. | Excellent in aqueous media, very chemoselective, tolerates acid-labile groups. |

| Allyltin (R-SnX₃) | Low (requires activation) | Low | Very High | Requires Lewis acid activation (e.g., BF₃·OEt₂) or heat. | Stable, isolable reagents; often gives high syn-diastereoselectivity. pitt.edu |

Applications of Allylzinc Bromide in Complex Organic Synthesis

Allylation of Carbonyl Compounds

The addition of an allyl group to a carbonyl compound is a fundamental transformation in organic synthesis, leading to the formation of homoallylic alcohols, which are important building blocks for natural product synthesis. rsc.org Allylzinc bromide is a popular reagent for this purpose due to its moderate reactivity and tolerance of various functional groups. rsc.orgresearchgate.net

Stereoselective Synthesis of Homoallylic Alcohols

The asymmetric addition of this compound to aldehydes and ketones allows for the synthesis of enantioenriched homoallylic alcohols. thieme-connect.de This stereoselectivity can be achieved through various strategies, including the use of chiral catalysts or auxiliaries.

One notable approach involves the use of chiral sulfur-containing compounds as catalysts. For instance, the enantioselective addition of this compound to benzaldehyde (B42025) has been studied in the presence of catalytic amounts of chiral 2-pyridylmethyl sulfoxide. scite.ai While the yields are generally good, the enantioselectivities achieved have been modest. scite.ai

Another strategy involves the diastereoselective allylation of chiral α-keto amides. For example, chiral α-keto amides derived from (S)-proline esters react with this compound to produce tertiary homoallylic alcohols with a degree of stereocontrol. nih.gov

The reaction of this compound with aldehydes can also be influenced by the presence of chiral ligands to induce enantioselectivity. However, achieving high levels of stereocontrol in these reactions can be challenging.

Reactions with Aldehydes and Ketones

This compound reacts readily with a wide range of aldehydes and ketones to furnish the corresponding homoallylic alcohols. rsc.orgthieme-connect.descite.aiatamanchemicals.comresearchgate.netresearchgate.netacs.orgdntb.gov.ua The reaction is typically carried out by generating the this compound in situ from allyl bromide and zinc metal, followed by the addition of the carbonyl compound. rsc.org This Barbier-type reaction is advantageous as it can often be performed in various solvents, including aqueous media, and even under solvent-free conditions. rsc.orgresearchgate.net

The reactivity of this compound can be dramatically enhanced under solvent-free conditions, allowing for rapid reactions with both aldehydes and ketones at room temperature in an open atmosphere. researchgate.net A variety of aldehydes, including aromatic and aliphatic ones, undergo allylation in good to excellent yields, tolerating functional groups like nitro and chloro moieties. rsc.org Ketones also serve as effective substrates for this transformation. ucl.ac.uk

Mechanistically, the reaction involves the oxidative addition of zinc to allyl bromide to form this compound. This organozinc reagent then adds to the carbonyl group of the aldehyde or ketone, forming a zinc alkoxide intermediate. Subsequent hydrolysis yields the desired homoallylic alcohol. rsc.org

| Substrate | Product | Yield (%) |

| Benzaldehyde | 1-Phenylbut-3-en-1-ol | ~81-95% |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | ~60-86% |

| Cinnamaldehyde | 1-Phenylhexa-1,5-dien-3-ol | ~84% |

| Acetophenone | 1-Phenylbut-3-en-1-ol | ~90% |

| Cyclohexanone | 1-Allylcyclohexan-1-ol | ~70% |

This table presents a selection of aldehydes and ketones that undergo successful allylation with this compound, along with typical reported yields. rsc.orgucl.ac.uk

Allylation of Imines and Hydrazones

The addition of allyl groups to the carbon-nitrogen double bond of imines and related compounds provides a direct route to homoallylic amines, which are valuable intermediates in the synthesis of nitrogen-containing natural products and pharmaceuticals. rsc.orgbeilstein-journals.org

Synthesis of Chiral Homoallylic Amines

The asymmetric addition of this compound to chiral imines or in the presence of chiral catalysts allows for the synthesis of enantiomerically enriched homoallylic amines. acs.orgunina.it A highly effective method involves the use of N-tert-butanesulfinylimines as chiral electrophiles. acs.org The reaction of these chiral imines with this compound proceeds with high diastereoselectivity, affording homoallylic amines that can be further transformed into valuable chiral building blocks. acs.orgacs.org

This methodology is quite general and has been successfully applied to the synthesis of homoallylic amines bearing quaternary centers. acs.org The high diastereoselectivity is attributed to a chelation-controlled transition state where the zinc atom coordinates to both the nitrogen and the sulfinyl oxygen of the imine.

The resulting homoallylic sulfinamides can be readily deprotected to provide the free chiral homoallylic amines. This approach has proven to be a powerful tool for the asymmetric synthesis of a wide range of nitrogen-containing compounds. acs.orgunina.it

| Chiral Auxiliary | Imine Substrate | Diastereomeric Ratio (dr) |

| (R)-N-tert-Butylsulfinyl | Various Aldimines | High (often >90:10) |

| (R)-Phenylglycine amide | Various Imines | High |

This table highlights the high diastereoselectivity achieved in the addition of this compound to imines bearing different chiral auxiliaries. acs.orgacs.org

Cross-Coupling Reactions

This compound is an effective nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. scite.aiuni-muenchen.deorganic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond between the allyl group and an organic electrophile, typically an aryl or vinyl halide.

Palladium-Catalyzed Negishi Cross-Couplings

The Negishi cross-coupling of this compound with aryl and vinyl halides provides a powerful method for the synthesis of allylated aromatic and vinylic compounds. uni-muenchen.demit.eduthieme-connect.deacs.orgnih.govnih.gov These reactions are typically catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand. organic-chemistry.orgmit.eduorganic-chemistry.org

A significant challenge in the cross-coupling of substituted allylic reagents is controlling the regioselectivity of the addition (i.e., whether the coupling occurs at the α or γ position of the allyl system). However, recent advances have led to the development of catalyst systems that provide excellent control over regioselectivity. For instance, the use of specific biarylphosphine ligands, such as CPhos, in conjunction with a palladium catalyst enables the completely linear-selective (α-selective) Negishi coupling of 3,3-disubstituted allylzinc reagents with a wide range of aryl, heteroaryl, and vinyl halides. mit.edunih.gov

This methodology is characterized by its mild reaction conditions, broad substrate scope, and high functional group tolerance. mit.edunih.gov It has been successfully applied to the synthesis of complex molecules, including the anti-HIV natural product siamenol. mit.edunih.gov The reaction tolerates various functional groups on both the aryl/vinyl halide and the allylzinc reagent. mit.edu

| Aryl/Vinyl Halide | Allylzinc Reagent | Product |

| Aryl Bromide | Prenylzinc Bromide | Prenylated Arene |

| Vinyl Bromide | Prenylzinc Bromide | Skipped Diene |

| Heteroaryl Halide | Geranylzinc Bromide | Linear Allylated Heterocycle |

This table illustrates the versatility of the palladium-catalyzed Negishi cross-coupling of allylzinc bromides with various electrophiles. mit.edunih.gov

Achieving Linear and Regioselective Coupling Outcomes

A significant challenge in allylic substitution reactions is controlling the regioselectivity, as attack can occur at either the α or γ position of the allyl system. This compound, particularly in combination with tailored catalyst systems, has proven effective in achieving high levels of regiocontrol.

Palladium-catalyzed Negishi cross-coupling reactions of 3,3-disubstituted allylzinc halides with aryl and vinyl electrophiles have been shown to proceed with complete linear selectivity. mit.eduthieme-connect.deacs.org This methodology allows for the synthesis of prenylated arenes and skipped dienes, which are important motifs in biologically active natural products. mit.edu The success of this highly regioselective transformation is attributed to the specific choice of a palladium catalyst bearing a bulky biarylphosphine ligand (e.g., CPhos), which favors an η¹-α reductive elimination pathway. mit.eduthieme-connect.de This approach is broad in scope, tolerating various functional groups on both the allylzinc reagent and the electrophile, and proceeds under exceptionally mild conditions, often at room temperature. mit.edu

The following table summarizes the linear-selective Negishi coupling of various allylzinc bromides with electrophiles.

| This compound | Electrophile | Catalyst | Product | Yield (%) | Regioselectivity | Ref |

| Prenylzinc bromide | 4-Bromobenzonitrile | Pd-CPhos | 4-(3,3-Dimethylallyl)benzonitrile | 94 | >99% Linear | mit.edu |

| Prenylzinc bromide | 4-Triflyloxyacetophenone | Pd-CPhos | 1-(4-(3,3-Dimethylallyl)phenyl)ethan-1-one | 85 | >99% Linear | mit.edu |

| Geranylzinc bromide | 4-Bromobenzonitrile | Pd-CPhos | 4-((2E,6E)-3,7-Dimethylocta-2,6-dien-1-yl)benzonitrile | 90 | >99% Linear | mit.edu |

| Farnesylzinc bromide | 4-Bromobenzonitrile | Pd-CPhos | 4-((2E,6E,10E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)benzonitrile | 88 | >99% Linear | mit.edu |

| (E)-1-Bromocyclohex-2-ene (forms corresponding zinc reagent) | 4-Bromobenzonitrile | Pd-CPhos | 4-(Cyclohex-2-en-1-yl)benzonitrile | 91 | >99% Linear | mit.edu |

Beyond palladium catalysis, cobalt-catalyzed systems have also been employed to achieve linearly coupled products from the reaction of allylic bromides with Grignard reagents, a transformation where allylzinc intermediates are often invoked. organic-chemistry.org Furthermore, the addition of this compound to other organometallic species, such as in the opening of [1.1.1]propellane, proceeds with remarkable regioselectivity, often resulting in a single isomer after a complete allylic rearrangement. nih.govd-nb.info

Carboxylation Reactions

The reaction of organometallic reagents with carbon dioxide (CO₂) is a fundamental method for synthesizing carboxylic acids. This compound is a particularly suitable reagent for this transformation, allowing for the efficient synthesis of valuable unsaturated acids.

Synthesis of Beta,Gamma-Unsaturated Carboxylic Acids

This compound reacts readily with carbon dioxide in a process known as carboxylation to produce β,γ-unsaturated carboxylic acids. researchgate.netresearchgate.netnih.gov This reaction is typically performed by bubbling CO₂ gas through a solution of the allylzinc reagent, which is generated in situ from allyl bromide and zinc dust. researchgate.netresearchgate.net The reaction proceeds smoothly, often at atmospheric pressure and room temperature, demonstrating the utility of this method for CO₂ fixation using commodity chemicals. researchgate.net

The carboxylation of allylic bromides mediated by zinc generally exhibits excellent branched regioselectivity, with the carboxyl group adding to the more substituted carbon (the γ-position) of the allyl system. researchgate.net This process has been significantly improved through the use of flow chemistry. researchgate.netnih.govrsc.orgrsc.org Continuous flow systems, which involve passing a solution of the allylic bromide through a column packed with zinc metal followed by introduction of CO₂ via a tube-in-tube reactor, offer enhanced conversion rates and improved yields compared to traditional batch processes. researchgate.netrsc.org

The following table presents a comparison of batch versus flow conditions for the synthesis of β,γ-unsaturated carboxylic acids from various allylic bromides. rsc.org

| Allyl Bromide Substrate | Product (β,γ-Unsaturated Acid) | Yield (Batch, %) | Yield (Flow, %) | Ref |

| Cinnamyl bromide | 3-Phenylbut-3-enoic acid | 58 | 85 | rsc.org |

| Prenyl bromide | 3,3-Dimethylbut-3-enoic acid | 55 | 77 | rsc.org |

| Geranyl bromide | (E)-3,7-Dimethylocta-3,6-dienoic acid | 45 | 68 | rsc.org |

| (E)-1-Bromooct-2-ene | (E)-3-Methylnon-3-enoic acid | 60 | 81 | rsc.org |

Synthesis of Beta-Lactones via Subsequent Transformations

The β,γ-unsaturated carboxylic acids synthesized from the carboxylation of this compound serve as valuable intermediates for further transformations. One important application is their conversion into β-lactones, which are four-membered cyclic esters with significant utility as synthetic building blocks and as probes for biological activity. researchgate.netresearchgate.net

Reactions with Specific Electrophiles

Addition to Cyclopropenone Acetals

This compound undergoes addition reactions with the strained double bond of cyclopropenone acetals (CPAs). thieme-connect.comrsc.org This carbozincation reaction proceeds rapidly and offers a method for constructing functionalized cyclopropane (B1198618) derivatives. thieme-connect.com The regioselectivity of the addition is highly dependent on the substituents present on the cyclopropenone acetal (B89532) ring. thieme-connect.com

Nakamura and colleagues extensively studied this reaction and found that for CPAs bearing an alkyl or aryl group, the addition of allylzinc reagents provides geminally substituted products almost exclusively. thieme-connect.com In contrast, when the CPA is substituted with a stannyl, silyl, or germyl (B1233479) group, the reaction with this compound yields β-addition products. thieme-connect.com This reversal of regioselectivity is attributed to electrostatic interactions between the Lewis acidic zinc atom of the reagent and the partially negatively charged carbon atom adjacent to the metalloid substituent on the CPA ring. thieme-connect.com

Furthermore, the allylzincation of cyclopropenone acetals can be rendered enantioselective. By adding an anionic bis-oxazoline ligand to the this compound reagent, the resulting cyclopropanone (B1606653) acetal can be obtained in high yield and with excellent enantiomeric excess (up to 98% ee). u-tokyo.ac.jp

| Cyclopropenone Acetal Substituent (R) | Allylzinc Reagent | Product Type | Diastereoselectivity/Enantioselectivity | Ref |

| Alkyl or Aryl | This compound | gem-Addition Product | Predominantly or exclusively | thieme-connect.com |

| Stannyl, Silyl, or Germyl | This compound | β-Addition Product | High regioselectivity | thieme-connect.com |

| 5,5-dimethyl-3-(trimethylsilyl)-1,5-dihydro-4H-cyclopenta[b]furan-4-one acetal | This compound with anionic bis-oxazoline ligand | gem-Addition Product | >98% ee | u-tokyo.ac.jp |

Reactions with [1.1.1]Propellane and Related Strained Ring Systems

The high degree of strain in small ring systems like [1.1.1]propellane makes them reactive partners in a variety of chemical transformations. This compound has proven to be a particularly effective reagent for the ring-opening functionalization of these unique structures.

Researchers have demonstrated that this compound, particularly when complexed with lithium chloride, reacts efficiently with [1.1.1]propellane. d-nb.info This reaction proceeds via the addition of the allylzinc species across the central, highly strained carbon-carbon bond of the propellane. The resulting organozinc intermediate can then be trapped with a range of electrophiles, leading to the formation of functionalized bicyclo[1.1.1]pentane (BCP) derivatives. d-nb.infonih.gov

A key feature of this transformation is its high regioselectivity. d-nb.info For instance, the reaction of cinnamylzinc bromide with [1.1.1]propellane results in the exclusive formation of the product where the phenyl group is attached to the carbon adjacent to the BCP core, a result of a complete allylic rearrangement during the reaction. nih.gov This high level of control allows for the predictable synthesis of complex BCPs. The reaction conditions are generally mild, often proceeding at room temperature, and tolerate a variety of functional groups, including esters and nitriles. nih.gov

The synthetic utility of this method is significant, as BCPs are increasingly recognized as valuable bioisosteres in medicinal chemistry, offering a three-dimensional replacement for traditional aromatic rings. nih.govbeilstein-journals.org The ability to introduce diverse functionality onto the BCP scaffold using this compound opens up new avenues for the design and synthesis of novel therapeutic agents.

Allylzincation of Acetylenic Sulfones

The reaction of this compound with acetylenic sulfones provides a powerful method for the stereoselective synthesis of complex olefinic structures. acs.orgacs.org This process, known as allylzincation, involves the addition of the allylzinc reagent across the carbon-carbon triple bond of the acetylenic sulfone.

The reaction is highly regio- and stereoselective, leading to the formation of a vinyl zinc intermediate with a defined geometry. acs.org This intermediate can then participate in subsequent reactions, such as nickel-catalyzed Negishi cross-coupling with various halohydrocarbons. acs.orgrsc.org This tandem, one-pot procedure allows for the efficient construction of tetrasubstituted olefins containing a 1,4-diene structural unit. acs.orgacs.org

The stereochemistry of the final product is reliably controlled, as confirmed by X-ray diffraction analysis of the resulting compounds. acs.org This methodology is notable for its operational simplicity and the high yields of the desired products. The ability to combine the allylzincation of acetylenic sulfones with a subsequent cross-coupling reaction in a single pot enhances the efficiency and practicality of this synthetic strategy. acs.orgrsc.org

Alkynylation of Aldehydes Mediated by this compound

This compound can mediate the alkynylation of aldehydes, providing a practical route to propargylic alcohols. researchgate.netresearchgate.net In this reaction, a terminal alkyne reacts with an aldehyde in the presence of zinc and allyl bromide. This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, and vinyl aldehydes, as well as α-keto esters and epoxides. researchgate.net

The reaction proceeds under mild conditions, typically at room temperature, and utilizes inexpensive and readily available reagents. researchgate.net This makes the protocol scalable and suitable for large-scale synthesis. The yields of the desired propargylic alcohols are generally high. researchgate.net

While the primary role of this compound in this context is to generate the active zinc species for the alkynylation, it is a crucial component of the reaction system. The development of chiral ligands for this transformation has enabled enantioselective variations, leading to the synthesis of chiral propargylic alcohols with high enantiomeric excess. researchgate.net

Applications in Matteson Homologations

Allylzinc reagents have found significant application as nucleophiles in the Matteson homologation, a powerful method for the stereocontrolled synthesis of α-chloro boronic esters and their subsequent conversion to a variety of functionalized molecules. researchgate.netresearchgate.netacs.org

In this context, this compound reacts with a dichloromethyl boronic ester, leading to the formation of an allylated boronic ester. acs.org A key advantage of using allylzinc reagents is the predominant formation of the linear substitution product. researchgate.netacs.org Furthermore, excellent E-selectivity is often observed, particularly when the allylic reagent bears sterically demanding or aryl substituents. acs.org

The resulting allyl boronic esters are versatile intermediates that can be further transformed. For example, they can be converted to trifluoroborates or undergo additional homologation reactions. acs.org Ozonolysis of the double bond provides access to aldehydes or ketones, making allylzinc reagents useful as acetaldehyde (B116499) or ketone enolate equivalents in this context. researchgate.netacs.org The Matteson homologation using allylzinc reagents has been successfully applied in the synthesis of complex molecules, including polyketide fragments. researchgate.net

Strategic Applications in Natural Product Synthesis

The unique reactivity and selectivity of this compound have made it a valuable reagent in the total synthesis of complex, biologically active natural products. Its ability to facilitate the stereoselective formation of carbon-carbon bonds is particularly noteworthy.

Stereoselective Assembly of Biologically Active Molecules

The stereoselective addition of this compound to carbonyls and imines is a cornerstone of its application in natural product synthesis. rsc.org This reaction allows for the creation of chiral homoallylic alcohols and amines, which are common structural motifs in a vast array of biologically active molecules. rsc.orgingentaconnect.com

For instance, the reaction of this compound with aldehydes can be influenced by the presence of chiral auxiliaries or catalysts to achieve high levels of diastereoselectivity or enantioselectivity. nih.gov The resulting homoallylic alcohols are versatile intermediates that can be further elaborated into more complex structures.

The tandem allylzincation of acetylenic sulfones followed by cross-coupling provides a method for the regio- and stereoselective construction of tetrasubstituted olefins, which can be potential building blocks for natural product synthesis. acs.org The ability to control the stereochemistry at multiple centers in a single or tandem operation is a significant advantage in the efficient assembly of complex targets.

Concise Syntheses of Specific Natural Products (e.g., Siamenol)

A notable example of the strategic application of this compound is in the synthesis of the natural product Siamenol. Siamenol is a prenylated carbazole (B46965) that has demonstrated anti-HIV activity. stanford.edumit.edu

In a concise synthesis of Siamenol, a key step involves a palladium-catalyzed Negishi cross-coupling reaction between a brominated carbazole intermediate and prenylzinc bromide. stanford.edumit.edu This reaction proceeds with complete linear selectivity, a crucial factor in achieving the desired connectivity of the prenyl side chain. mit.edu The use of prenylzinc bromide, generated from prenyl bromide and zinc, in conjunction with a specific palladium catalyst system, was essential for the high yield and regioselectivity of this transformation. stanford.edumit.edu This example highlights the power of allylzinc reagents in facilitating key bond formations in the late stages of a natural product synthesis, enabling an efficient and selective route to a biologically important molecule.

Catalysis in Allylzinc Bromide Reactions

Role of Lewis Acid Catalysts in Organozinc Formation and Reactivity

Lewis acids are pivotal in both the generation and subsequent reactions of allylzinc bromide. wikipedia.org They function as electron-pair acceptors, activating substrates and influencing reaction pathways. wikipedia.org

The formation of allylzinc species from allyl bromides and unactivated zinc metal can be sluggish. Research has shown that the addition of a catalytic amount of a Lewis acid can significantly promote this process. A study examining the effects of various Lewis acids, including zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄), found that AlCl₃ was the most effective promoter for the formation of this compound in tetrahydrofuran (B95107) (THF). researchgate.net The resulting allylzinc reagent, prepared in the presence of catalytic AlCl₃, demonstrated high efficiency in the allylation of a wide range of aromatic and aliphatic aldehydes and ketones, producing homoallylic alcohols in good to excellent yields. researchgate.net Notably, this method tolerates various functional groups such as esters, hydroxyls, acetals, and even aromatic nitro and halide groups. researchgate.net In reactions with α,β-unsaturated carbonyl compounds, selective 1,2-addition was observed. researchgate.net

The role of the Lewis acid extends beyond simply facilitating the formation of the organozinc reagent. In subsequent reactions, such as the allylation of carbonyl compounds, the Lewis acid coordinates to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the this compound. This activation is a key principle of Lewis acid catalysis and leads to significantly accelerated reaction rates. wikipedia.org

The choice of Lewis acid and its stoichiometry can also direct the course of a reaction. For instance, the allylation of acetals requires two equivalents of AlCl₃ to proceed effectively, facilitating the crucial carbon-oxygen bond cleavage. researchgate.net This highlights the Lewis acid's role in activating not just the primary electrophile but also other functional groups present in the substrate.

Transition Metal Catalysis (e.g., Palladium, Nickel, Cobalt, Iron)

Transition metal catalysis has revolutionized organic synthesis, and its application to this compound reactions is no exception. numberanalytics.com Palladium, nickel, cobalt, and iron complexes are among the most common and effective catalysts for mediating cross-coupling reactions involving this compound, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity. dokumen.pubuni-muenchen.de

Palladium and nickel are the most extensively studied catalysts for these transformations. uni-muenchen.de Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are a cornerstone of modern organic chemistry. numberanalytics.comdokumen.pub These reactions typically involve the coupling of an organozinc reagent with an organic halide or triflate. For example, this compound can be coupled with aryl, vinyl, or alkyl halides in the presence of a palladium catalyst to form a diverse array of molecular structures. uni-muenchen.de Nickel catalysts, often more economical than their palladium counterparts, have also proven highly effective and can sometimes offer complementary reactivity. dokumen.pubuni-muenchen.de